molecular formula C18H20N2OS B3035099 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide CAS No. 303091-03-4

2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide

Cat. No. B3035099
CAS RN: 303091-03-4
M. Wt: 312.4 g/mol
InChI Key: CAPQLNNJBXCDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide, also known as BIPTA, is a thioxoacetamide derivative that has been used in a variety of scientific research applications. BIPTA is a versatile and readily available reagent in organic synthesis, and is used in a variety of biochemical and physiological experiments. BIPTA has been used in a wide range of scientific applications, including organic synthesis, biochemistry, and physiology.

Scientific Research Applications

2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide has been used in the synthesis of a variety of organic compounds, including heterocycles, amino acids, and peptides. 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide has also been used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes and receptors. 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide has also been used in the synthesis of a variety of peptide and protein conjugates, as well as in the synthesis of a variety of enzyme inhibitors.

Mechanism of Action

2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide is an inhibitor of the enzyme acyl-CoA thioesterase, which is involved in the regulation of fatty acid metabolism. 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide binds to the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of fatty acid thioesters. This inhibition of fatty acid metabolism leads to the accumulation of fatty acid metabolites, which can be used in a variety of biochemical and physiological experiments.
Biochemical and Physiological Effects
2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide has been used in a variety of biochemical and physiological experiments, including studies of fatty acid metabolism, protein folding, and enzyme activity. 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide has been used to study the regulation of fatty acid metabolism, as well as to study the effects of fatty acid metabolites on cellular processes. 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide has also been used to study the effects of protein folding on enzyme activity, as well as to study the effects of enzyme inhibitors on enzyme activity.

Advantages and Limitations for Lab Experiments

2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide is also a relatively non-toxic reagent, making it safe for use in laboratory experiments. However, 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide is not very soluble in water, which can limit its use in certain experiments. Additionally, 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide is not very stable in the presence of light or heat, which can limit its use in certain experiments.

Future Directions

The future directions for 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide are numerous and varied. 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide can be used in the synthesis of a variety of organic compounds, including heterocycles, amino acids, and peptides. 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide can also be used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes and receptors. 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide can also be used in the synthesis of a variety of peptide and protein conjugates, as well as in the synthesis of a variety of enzyme inhibitors. Additionally, 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide can be used to study the regulation of fatty acid metabolism, as well as to study the effects of fatty acid metabolites on cellular processes. Finally, 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide can be used to study the effects of protein folding on enzyme activity, as well as to study the effects of enzyme inhibitors on enzyme activity.

properties

IUPAC Name

2-(benzylamino)-N-(4-propan-2-ylphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-13(2)15-8-10-16(11-9-15)20-17(21)18(22)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPQLNNJBXCDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801156622
Record name N-[4-(1-Methylethyl)phenyl]-2-[(phenylmethyl)amino]-2-thioxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide

CAS RN

303091-03-4
Record name N-[4-(1-Methylethyl)phenyl]-2-[(phenylmethyl)amino]-2-thioxoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303091-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1-Methylethyl)phenyl]-2-[(phenylmethyl)amino]-2-thioxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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